molecular formula C7H4BF5O2 B2574188 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2250114-85-1

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2574188
CAS No.: 2250114-85-1
M. Wt: 225.91
InChI Key: YTTXYOCVMQZDDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is an organic compound with the molecular formula C7H4BF5O2. It is a boronic acid derivative characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves several steps:

    Hydroboration: The initial step involves the reaction of a suitable aryl halide with a boron reagent, such as borane or diborane, to form an arylboronic acid.

    Fluorination: The arylboronic acid is then subjected to fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted benzene derivatives.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be compared with other boronic acids, such as:

The unique combination of fluorine atoms and a trifluoromethyl group in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTXYOCVMQZDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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